2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
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Description
2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Cognitive Enhancing Properties
Research on compounds with structural similarity to "2-methoxy-4,5-dimethyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide," such as SB-399885, highlights its cognitive enhancing properties. SB-399885 has been identified as a potent, selective 5-HT6 receptor antagonist with the ability to reverse age-dependent deficits in water maze spatial learning and improve novel object recognition in rats, suggesting a potential therapeutic utility in disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Pharmacological Activities
Another study on quinazoline derivatives, closely related to the compound , explored their diuretic, antihypertensive, and anti-diabetic potential. Compounds synthesized from substituted anthranilic acids derived amino quinazolines and substituted benzene sulphonamides showed significant activity, highlighting the diverse pharmacological applications of these chemical structures (Rahman et al., 2014).
Antimicrobial Activity
Novel quinazolinone derivatives, including the synthesis of 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate and its reactions with primary aromatic and heterocyclic amines, were explored for antimicrobial activity. This research underscores the potential use of quinazolinone-based compounds in developing new antimicrobial agents (Habib et al., 2013).
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c1-15-12-22(31-4)23(13-16(15)2)32(29,30)26-18-8-7-9-19(14-18)27-17(3)25-21-11-6-5-10-20(21)24(27)28/h5-14,26H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUROBABMBXZJCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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